molecular formula C20H22BrN3O6 B14778099 Thalidomide-O-acetamido-C5-Br

Thalidomide-O-acetamido-C5-Br

Cat. No.: B14778099
M. Wt: 480.3 g/mol
InChI Key: BAYLVLXIABNEQK-UHFFFAOYSA-N
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Description

Thalidomide-O-acetamido-C5-Br is a compound that features a thalidomide moiety, an aliphatic spacer, and a primary amine. Thalidomide is known for its role as a ligand for E3 ligase, which ubiquitinylates proteins to commit them for proteolytic destruction . This compound is used as a PROTAC linker, which is a part of a class of molecules designed to target and degrade specific proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-O-acetamido-C5-Br involves multiple steps, starting with the preparation of thalidomide. Thalidomide can be synthesized through the condensation of phthalic anhydride with glutamic acid . The subsequent steps involve the introduction of the acetamido group and the bromination of the aliphatic spacer. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-acetamido-C5-Br undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The bromine atom in the aliphatic spacer can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or ethanol, under controlled temperatures and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the aliphatic spacer.

Scientific Research Applications

Thalidomide-O-acetamido-C5-Br has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-O-acetamido-C5-Br is unique due to its specific structure, which includes an acetamido group and a brominated aliphatic spacer. This structure allows it to function as a PROTAC linker, enabling the selective degradation of target proteins. Its ability to bind to cereblon and induce protein degradation sets it apart from other thalidomide derivatives .

Properties

Molecular Formula

C20H22BrN3O6

Molecular Weight

480.3 g/mol

IUPAC Name

N-(5-bromopentyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide

InChI

InChI=1S/C20H22BrN3O6/c21-9-2-1-3-10-22-16(26)11-30-14-6-4-5-12-17(14)20(29)24(19(12)28)13-7-8-15(25)23-18(13)27/h4-6,13H,1-3,7-11H2,(H,22,26)(H,23,25,27)

InChI Key

BAYLVLXIABNEQK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCBr

Origin of Product

United States

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